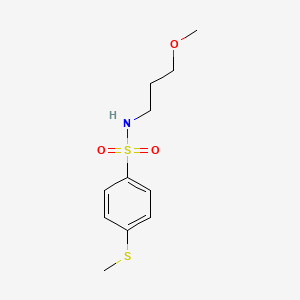
N-(3-methoxypropyl)-4-(methylthio)benzenesulfonamide
説明
N-(3-methoxypropyl)-4-(methylthio)benzenesulfonamide (known as MMB) is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool to study the functions of certain proteins. MMB is a sulfonamide derivative that has been shown to selectively inhibit the activity of a specific class of enzymes known as metalloproteases.
作用機序
MMB binds to the active site of ADAM metalloproteases and inhibits their activity by preventing the cleavage of specific substrates. This inhibition leads to a decrease in the activity of downstream signaling pathways, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
MMB has been shown to have a variety of effects on cellular processes, including inhibition of cell proliferation, migration, and invasion. MMB has also been shown to inhibit angiogenesis and inflammation in various in vitro and in vivo models. These effects make MMB a potentially useful tool for studying the functions of ADAM metalloproteases in various biological systems.
実験室実験の利点と制限
One advantage of using MMB as a pharmacological tool is its selectivity for ADAM metalloproteases, which allows for the specific inhibition of these enzymes without affecting other metalloproteases. However, one limitation of using MMB is its relatively low potency compared to other metalloprotease inhibitors. This may require the use of higher concentrations of MMB in experiments, which could lead to non-specific effects.
将来の方向性
There are several future directions for the use of MMB in scientific research. One potential application is the study of the role of ADAM metalloproteases in cancer progression and metastasis. MMB could be used to selectively inhibit the activity of ADAM metalloproteases in cancer cells and investigate the effects on tumor growth and metastasis. Another potential application is the study of the role of ADAM metalloproteases in neurodegenerative diseases, such as Alzheimer's disease. MMB could be used to investigate the effects of ADAM metalloprotease inhibition on the accumulation of amyloid beta plaques in the brain. Overall, MMB has the potential to be a valuable pharmacological tool for investigating the functions of ADAM metalloproteases in various biological systems.
科学的研究の応用
MMB has been used as a pharmacological tool to study the functions of metalloproteases in various biological systems. Metalloproteases are a class of enzymes that are involved in many physiological processes, including cell proliferation, differentiation, and migration. MMB has been shown to selectively inhibit the activity of a specific class of metalloproteases known as ADAM (a disintegrin and metalloprotease) enzymes, which are involved in a variety of biological processes, including inflammation, angiogenesis, and cancer progression.
特性
IUPAC Name |
N-(3-methoxypropyl)-4-methylsulfanylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S2/c1-15-9-3-8-12-17(13,14)11-6-4-10(16-2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVFKYFZIJRUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1,3-thiazole](/img/structure/B4172490.png)
![1-(1-benzofuran-2-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4172495.png)
![N-(4-bromophenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4172505.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide](/img/structure/B4172510.png)
amino]benzamide](/img/structure/B4172511.png)
![N-[3-(methylthio)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4172515.png)
![3-chloro-N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4172521.png)
![N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4172524.png)

acetate](/img/structure/B4172543.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4172554.png)
![2-({2-[(4-biphenylylmethyl)amino]ethyl}amino)ethanol dihydrochloride](/img/structure/B4172565.png)
![N'-[5-ethyl-5-methyl-4-oxo-3-(2-phenylethyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl]-2-phenylacetohydrazide](/img/structure/B4172566.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4172568.png)
